1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one
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Overview
Description
1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is an organic compound that features a fluorophenyl group and an aminoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one typically involves the reaction of 1-(3-fluorophenyl)ethanone with (1R)-1-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)ethan-1-amine: Shares the fluorophenyl group but differs in the amine moiety.
1-(3-Fluorophenyl)ethanol: Contains a hydroxyl group instead of the aminoethanone moiety.
1-(3-Chloro-5-fluorophenyl)ethan-1-amine: Similar structure with an additional chlorine atom.
Uniqueness
1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
920804-00-8 |
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Molecular Formula |
C16H16FNO |
Molecular Weight |
257.30 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone |
InChI |
InChI=1S/C16H16FNO/c1-12(13-6-3-2-4-7-13)18-11-16(19)14-8-5-9-15(17)10-14/h2-10,12,18H,11H2,1H3/t12-/m1/s1 |
InChI Key |
AAHMACLFYBVAQH-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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